molecular formula C20H17N3OS B2422819 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide CAS No. 893967-85-6

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide

Cat. No. B2422819
CAS RN: 893967-85-6
M. Wt: 347.44
InChI Key: ZLCLXTLLSMHBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[2,1-b]thiazole derivatives are a class of heterocyclic compounds that have been studied for their diverse biological activities . They contain a five-membered ring structure with three carbon atoms, one sulfur atom, and one nitrogen atom . These compounds are part of the azole heterocycles, which also include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives often involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The specific synthesis process can vary depending on the desired derivative and its functional groups .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by a planar thiazole ring. The aromaticity of the ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton and the calculated π-electron density can provide information about potential sites for electrophilic and nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions involving imidazo[2,1-b]thiazole derivatives can depend on the specific compound and its functional groups. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Imidazo[2,1-b]thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties can vary depending on the specific derivative and its functional groups .

Scientific Research Applications

Anticancer Activity

Compounds bearing imidazo[2,1-b]thiazole scaffolds have been tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . They have shown potential as inhibitors against certain types of cancer .

Antifungal Properties

Imidazo[2,1-b]thiazole scaffolds have been recognized for their broad spectrum of pharmacological activities, including antifungal properties .

Antibacterial Activity

These compounds have also demonstrated antibacterial properties, making them potentially useful in combating bacterial infections .

Anti-inflammatory Properties

The anti-inflammatory properties of imidazo[2,1-b]thiazole compounds could be beneficial in the treatment of conditions characterized by inflammation .

Antihypertensive Properties

These compounds have shown potential as antihypertensive agents, which could be useful in managing high blood pressure .

6. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiators Imidazo[2,1-b]thiazole compounds have been used as CFTR-selective potentiators . This could have implications in the treatment of cystic fibrosis, a genetic disorder that affects the lungs and digestive system.

DNA-binding Applications

Bis-heterocycles, which include imidazo[2,1-b]thiazole compounds, have been noted for their diverse biological and pharmaceutical activities, such as DNA-binding applications .

Antidepressant Activity

These compounds have also shown potential as antidepressants , which could be beneficial in the treatment of mood disorders.

Safety And Hazards

The safety and hazards of imidazo[2,1-b]thiazole derivatives can depend on the specific compound. Some derivatives may have hazard statements such as H317 (may cause an allergic skin reaction) and H319 (causes serious eye irritation) .

Future Directions

Research on imidazo[2,1-b]thiazole derivatives is ongoing, with a focus on developing new compounds with improved biological activities and lesser side effects . Future directions may include the design and development of novel molecules to treat various diseases, including cancer .

properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-13-8-14(2)10-16(9-13)19(24)21-17-5-3-4-15(11-17)18-12-23-6-7-25-20(23)22-18/h3-12H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCLXTLLSMHBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.